molecular formula C8H10F3NO B087254 N,N-Diallyl-2,2,2-trifluoroacetamide CAS No. 14618-49-6

N,N-Diallyl-2,2,2-trifluoroacetamide

Cat. No. B087254
CAS RN: 14618-49-6
M. Wt: 193.17 g/mol
InChI Key: YLFAOCVUPKJNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-dialkyltrifluoroacetamides, including N,N-Diallyl-2,2,2-trifluoroacetamide, can be efficiently carried out in a solid-liquid two-phase system using phase-transfer catalysts. Trifluoroacetamide is monoalkylated to yield N-alkyltrifluoroacetamides, which then react with alkylating agents to produce N,N-dialkyltrifluoroacetamides in high yields (Landini & Penso, 1988).

Molecular Structure Analysis

The molecular structure and dynamic stereochemistry of compounds related to N,N-Diallyl-2,2,2-trifluoroacetamide have been studied, highlighting the silicon atom's coordination in various trifluorides. These studies provide insight into the stereochemical non-rigidity and potential mechanisms involving turnstile rotation (Negrebetsky et al., 2008).

Chemical Reactions and Properties

Reactions involving N,N-diallyltriflamide, a compound similar to N,N-Diallyl-2,2,2-trifluoroacetamide, have been explored, demonstrating the formation of products through iodotriflamidation and intramolecular iodotriflamidation processes. These reactions shed light on the chemical behavior and versatility of N,N-diallyl compounds (Shainyan et al., 2017).

Physical Properties Analysis

The synthesis and properties of high-molecular-weight polymers based on N,N-diallyl-N-methylamine, a related compound, have been investigated, demonstrating the control over polymerization rate and molecular weight through the bimolecular mechanism and chain transfer processes. This research provides valuable information on the physical properties of polymers derived from N,N-diallyl compounds (Timofeeva et al., 2002).

Chemical Properties Analysis

Trifluoroacetolysis has been presented as a method for structural studies of glycolipids, where trifluoroacetic acid and trifluoroacetic anhydride are used to convert 2-acetamido-2-deoxy functions into 2-deoxy-2-trifluoroacetamido groups. This reaction highlights the chemical properties and potential applications of trifluoroacetamide-based compounds in analytical chemistry (Svensson, 1980).

Scientific Research Applications

  • Synthesis of N-Alkyl and N,N-Dialkyltrifluoroacetamides : Trifluoroacetamide is monoalkylated in a solid-liquid two-phase system, yielding N-alkyltrifluoroacetamides and N,N-dialkyltrifluoroacetamides in high yields. This method demonstrates a convenient synthesis approach for these compounds (Landini & Penso, 1988).

  • Oxidative Addition/Cycloaddition in Organic Synthesis : N,N-Diallyltriflamide, related to N,N-Diallyl-2,2,2-trifluoroacetamide, reacts with arenesulfonamides and triflamide, demonstrating its reactivity and potential application in organic synthesis (Shainyan et al., 2017).

  • Derivatization of Amphetamines and Phenol Alkylamines : This compound is used in the chiral derivatization of amphetamines, phenol alkylamines, and hydroxyamines for separation by capillary GC/MS, indicating its importance in analytical chemistry (Shin & Donike, 1996).

  • Acylation with Bis(acylamides) : This compound is used in trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting products are neutral trifluoroacetamides, important in analytical chemistry for trace analysis (Donike, 1973).

  • Synthesis of High-Molecular Weight Polymers : Used in the radical polymerization of N,N-diallyl-N-methylamine, this compound aids in synthesizing high-molecular-weight polymers like poly(N,N-diallyl-N-methylammonium trifluoroacetate), indicating its utility in materials science (Timofeeva et al., 2002).

  • Antimicrobial, Antioxidant, and Cytotoxic Properties : N-Benzyl-2,2,2-trifluoroacetamide, a related compound, exhibits significant antimicrobial, antioxidant, and cytotoxic activities, suggesting potential applications in pharmaceutical research (Balachandran et al., 2015).

  • Synthesis of Tert-Butyl 2-Aminocarboxylates : This compound is used in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters, facilitating the synthesis of amino carboxylates, a process relevant in medicinal chemistry (Albanese et al., 1997).

  • Silylation in GC-MS Analysis of Amino Acids : Used in the preparation of t-butyldimethylsilyl derivatives of organic compounds for gas chromatographic/mass spectrometric analysis, this compound is essential in the field of analytical biochemistry (Schwenk et al., 1984).

Safety And Hazards

DAF is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2,2,2-trifluoro-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFAOCVUPKJNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289115
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-2,2,2-trifluoroacetamide

CAS RN

14618-49-6
Record name 2,2,2-Trifluoro-N,N-di-2-propen-1-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14618-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 59282
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N,N-Diallyl-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-2,2,2-trifluoroacetamide

Citations

For This Compound
30
Citations
J Pastva, J Čejka, N Žilková, O Mestek… - Journal of Molecular …, 2013 - Elsevier
New heterogeneous, reusable catalysts for olefin metathesis have been prepared by immobilizing the Hoveyda–Grubbs first generation type alkylidene (commercially available as the …
Number of citations: 12 www.sciencedirect.com
O Trapp, S Bremer, SK Weber - Analytical and bioanalytical chemistry, 2009 - Springer
An extension of the unified equation of chromatography to directly access reaction rate constants k 1 of first-order reaction in on-column chromatography is presented. This extended …
Number of citations: 28 link.springer.com
CL Ricardo - 2011 - search.proquest.com
Copper-catalyzed regeneration in atom transfer radical addition (ATRA) utilizes reducing agents, which continuously regenerate the activator (Cu I) from the deactivator (Cu II) species. …
Number of citations: 3 search.proquest.com
H Balcar, N Žilková, M Kubů, M Mazur… - Beilstein Journal of …, 2015 - beilstein-journals.org
Hoveyda–Grubbs type catalysts with cationic tags on NHC ligands were linker-free immobilized on the surface of lamellar zeolitic supports (MCM-22, MCM-56, MCM-36) and on …
Number of citations: 19 www.beilstein-journals.org
J Pastva - 2017 - dspace.cuni.cz
The main objective of this work was to evidence versatile applications of ordered siliceous mesoporous materials, especially in adsorption and catalysis. For these reasons four …
Number of citations: 0 dspace.cuni.cz
A Dewaele, F Verpoort, B Sels - ChemCatChem, 2016 - Wiley Online Library
A plethora of strategies for immobilizing well‐defined metathesis catalysts on solid supports have been developed over the past decades. Whereas most reviews on classical …
T Pintauer - European Journal of Inorganic Chemistry, 2010 - Wiley Online Library
Transition‐metal‐catalyzed atom‐transfer radical addition (ATRA) and cyclization (ATRC) are considered fundamental reactions in organic chemistry for the formation of C–C bonds …
BÖ Öztürk - Microporous and Mesoporous Materials, 2018 - Elsevier
Ammonium tagged Hoveyda-Grubbs (Ru-1) catalyst was immobilized on core-shell structured silica gel bearing a magnetic nano-sized α-Fe 2 O 3 core via non-covalent interactions. …
Number of citations: 23 www.sciencedirect.com
Z Tunalı, K Sagdic, F Inci, BÖ Öztürk - Reaction Chemistry & …, 2022 - pubs.rsc.org
In this study, nano-sized mesoporous carbon-supported HG2 and magnetic γ-Fe2O3 nanoparticles were encapsulated within calcium alginate gels using a one-pot procedure. …
Number of citations: 6 pubs.rsc.org
J Pastva, K Skowerski, SJ Czarnocki, N Žilková… - ACS …, 2014 - ACS Publications
Ruthenium olefin metathesis catalysts bearing a polar quaternary ammonium group in N-heterocyclic ligand were immobilized on silica and siliceous mesoporous molecular sieves with …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.